5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
5-Fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine ring linked to a thiazole moiety via an amine group. The pyridine ring is substituted with a fluorine atom at position 5, while the thiazole ring is substituted with a 2-methylphenyl group at position 4 (Figure 1). This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, with modifications influencing target affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-4-(2-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c1-10-4-2-3-5-12(10)13-9-20-15(18-13)19-14-7-6-11(16)8-17-14/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEQWUUCTPQXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=N2)NC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2-methylbenzaldehyde under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 2-chloropyridine, which undergoes nucleophilic substitution with a fluorine source.
Coupling Reaction: The final step involves coupling the thiazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine , several types of chemical reactions could be explored:
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Nucleophilic Substitution : The fluorine atom on the pyridine ring could potentially be replaced by other nucleophiles.
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Cross-Coupling Reactions : The aryl groups could be modified or extended using palladium-catalyzed cross-coupling reactions.
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Electrophilic Aromatic Substitution : The phenyl ring attached to the thiazole might undergo electrophilic substitution reactions.
Thiazole Derivatives
Thiazoles are known for their versatility in medicinal chemistry. For example, thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues have shown anticonvulsant activity . The presence of a thiazole ring in This compound suggests potential biological activity.
Pyridine Derivatives
Pyridine rings are common in pharmaceuticals due to their ability to interact with biological targets. Fluorinated pyridines, in particular, can exhibit enhanced pharmacokinetic properties. The fluorine atom in This compound could influence its metabolic stability and bioavailability.
Data and Research Findings
While specific data on This compound is limited, research on similar compounds provides valuable insights:
| Compound Type | Biological Activity | Synthetic Approach |
|---|---|---|
| Thiazole Derivatives | Anticonvulsant, Antitubercular | Condensation, Cross-Coupling |
| Pyridine Derivatives | Antiproliferative, Neurological | Fluorination, Nucleophilic Substitution |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is its potential as an anticancer agent. Research indicates that compounds with thiazole and pyridine moieties can inhibit protein kinases, which are critical in cell proliferation and survival pathways. For instance, derivatives of thiazole-pyridine compounds have shown efficacy in modulating the activity of cyclin-dependent kinases (CDK4 and CDK6), which are often overactive in various cancers .
A study demonstrated that specific derivatives could induce apoptosis in cancer cell lines, such as MV4-11 (an acute myeloid leukemia cell line), when treated with varying concentrations of the compound . The ability to inhibit cell cycle progression and promote apoptosis makes this compound a candidate for further development as an anticancer drug.
Antibacterial Properties
In addition to its anticancer potential, the compound has exhibited antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum. The synthesis of related thiazole derivatives has been linked to significant antimicrobial effects, suggesting that modifications to the thiazole ring can enhance bioactivity . This property could be leveraged in developing new antibiotics to combat resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of fluorine atoms and aromatic rings contributes to the lipophilicity and biological activity of the compound. Various studies have highlighted how substituents on the thiazole and pyridine rings can modulate activity against specific targets .
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and potency |
| Methyl group | Enhances selectivity against kinases |
| Thiazole ring | Critical for antibacterial activity |
Inhibition of Protein Kinases
A notable case study involved a series of thiazole-pyridine derivatives where this compound was tested for its ability to inhibit CDK4/6. The results indicated a dose-dependent inhibition, with significant reduction in cell viability observed at higher concentrations .
Antimicrobial Efficacy
Another case study focused on evaluating the antimicrobial properties of synthesized thiazole derivatives against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting a potential role in treating bacterial infections .
Mechanism of Action
The mechanism of action of 5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a core thiazol-2-yl-pyridin-2-amine backbone with several derivatives reported in the literature:
Key Observations :
- Aromatic Substitutents : The 2-methylphenyl group on the thiazole ring introduces steric bulk, which may reduce off-target interactions compared to biphenyl derivatives (e.g., 4'-fluorobiphenyl in ). However, biphenyl analogs exhibit superior antiproliferative activity due to extended π-π stacking .
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound adheres to Lipinski’s Rule of Five, similar to CBK267272, suggesting favorable oral bioavailability .
Biological Activity
5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 234.29 g/mol. The structure features a pyridine ring substituted with a fluorine atom and a thiazole moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, compounds containing thiazole rings have been shown to exhibit inhibitory effects on protein kinases, which are crucial in regulating cell proliferation and survival.
Anticancer Activity
Research indicates that thiazole-containing compounds can inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are essential for cell cycle progression and their inhibition can lead to cell cycle arrest in cancer cells. For instance, studies have demonstrated that similar thiazole derivatives exhibit potent anticancer activity by inducing apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives possess significant antifungal and antibacterial activities. For example, compounds with similar structures have been reported to inhibit the growth of Candida albicans and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Case Studies
- Inhibition of CDK Activity : A study highlighted the effectiveness of thiazole derivatives in inhibiting CDK4/6 activity, leading to reduced proliferation of cancer cells. The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating strong potency compared to standard chemotherapeutics .
- Antifungal Efficacy : Another research effort tested various thiazole derivatives against fungal strains such as Aspergillus niger and Fusarium moniliforme, reporting significant inhibition at concentrations as low as 16 µg/mL . These findings suggest that the compound could be developed further as an antifungal treatment.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-fluoro-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine?
Answer:
A typical route involves:
Thiazole Ring Formation : React 2-methylphenyl-substituted thiourea derivatives with α-haloketones under reflux (e.g., POCl₃ as a catalyst at 90°C for 3 hours) to form the 1,3-thiazole core .
Pyridine Coupling : Introduce the 5-fluoropyridin-2-amine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, using palladium catalysts for C–N bond formation .
Purification : Recrystallize from DMSO/water (2:1) or use column chromatography to isolate the product. Monitor reaction progress via TLC or HPLC .
Advanced: How does tautomerism affect the reactivity and biological activity of this compound?
Answer:
Quantum chemical analyses (e.g., DFT calculations) reveal that the thiazole and pyridine rings compete to accommodate tautomeric hydrogen, leading to six possible isomeric structures within a 4 kcal/mol energy range. The divalent N(I) character in some isomers enhances electron-donating properties, influencing interactions with biological targets like kinases. Protonation studies (e.g., using molecular orbital analysis) further show stabilization of (L→N←L)⊕ configurations, critical for binding affinity .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for solving and refining crystal structures, particularly to confirm substituent positions and hydrogen bonding patterns .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluoropyridine protons show distinct splitting).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation pathways.
- Elemental Analysis : Validate purity and stoichiometry .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- Kinase Profiling : Screen against kinase panels (e.g., CDK4/6, Aurora kinases) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., MV4-11 leukemia xenografts) .
- Mechanistic Studies :
Advanced: How should researchers address contradictions in biological activity data?
Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility or stability. Standardize protocols across labs.
- Polymorphism : Different crystal forms (e.g., polymorphs) may exhibit varying bioavailability. Characterize solid-state forms via PXRD .
- Impurities : Use HPLC (>98% purity) and spiking experiments to rule out byproduct interference .
Advanced: What computational strategies predict binding modes and selectivity?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., CDK4/6). Focus on key residues like Val96 (CDK6) for hydrogen bonding with the pyridin-2-amine group .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate binding free energies (MM-PBSA/GBSA) .
Basic: What purification strategies optimize yield and purity?
Answer:
- Recrystallization : Use solvent mixtures (e.g., ethanol/water) for high-purity crystals.
- Chromatography : Employ silica gel (hexane/ethyl acetate gradients) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to design SAR studies for enhancing kinase inhibition?
Answer:
-
Substituent Modulation :
Position Modification Effect on CDK4/6 IC₅₀ Thiazole C4 Electron-withdrawing groups (e.g., -CF₃) ↑ Selectivity for CDK4 Pyridine C5 Fluorine substitution ↑ Metabolic stability -
In Vivo Testing : Administer orally (e.g., 30 mg/kg in mice) and measure tumor growth inhibition vs. toxicity (body weight monitoring) .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- Counter-Screening : Test against related kinases (e.g., CDK2, EGFR) to assess selectivity.
- Proteomics : Use affinity pulldown/MS to identify non-target interactors .
- CRISPR Validation : Knock out the target kinase and confirm loss of compound efficacy .
Basic: How to assess compound stability under experimental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
